5-Nitroquinoline-8-carbonitrile
Overview
Description
5-Nitroquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H5N3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Nitroquinoline-8-carbonitrile consists of 10 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 199.17 g/mol . The InChI key is UBENFVCBHLLYSK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Nitroquinoline-8-carbonitrile has a molecular weight of 199.17 g/mol . It has a topological polar surface area of 82.5 Ų and a complexity of 304 . It has no hydrogen bond donors but has 4 hydrogen bond acceptors . It has no rotatable bonds .
Scientific Research Applications
Agrochemicals and Pest Control
The nitrile group in 5-Nitroquinoline-8-carbonitrile makes it relevant in agrochemical research. Scientists explore its derivatives as potential herbicides, fungicides, or insecticides. The compound’s mode of action and selectivity against specific pests are areas of active investigation.
For additional technical details, you can find the MSDS and related information here .
Mechanism of Action
Target of Action
The primary target of 5-Nitroquinoline-8-carbonitrile is the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This compound also has antibacterial activity, which may stem from its ability to complex with metal ions vital for bacterial growth .
Mode of Action
5-Nitroquinoline-8-carbonitrile inhibits the MetAP2 protein, thereby potentially disrupting angiogenesis . Its antibacterial activity may be due to its ability to chelate metal ions, which are essential for bacterial growth .
Biochemical Pathways
Given its targets, it likely impacts pathways related to angiogenesis and bacterial growth .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The inhibition of MetAP2 by 5-Nitroquinoline-8-carbonitrile could potentially disrupt angiogenesis, affecting the growth of new blood vessels . Its antibacterial activity could lead to the inhibition of bacterial growth .
properties
IUPAC Name |
5-nitroquinoline-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENFVCBHLLYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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